molecular formula C13H10IN3O B12980819 5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one

5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B12980819
M. Wt: 351.14 g/mol
InChI Key: ODELEVMCRNQMSU-UHFFFAOYSA-N
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Description

5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one is a complex organic compound that features an indazole ring substituted with an iodine atom and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one typically involves the iodination of 1H-indazole followed by coupling with a pyridinone derivative. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodine atom in the indazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The iodine atom and indazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1H-indazole: A simpler analog with similar structural features but lacking the pyridinone moiety.

    1-Methylpyridin-2(1H)-one: Another related compound that lacks the indazole ring.

Uniqueness

5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one is unique due to the combination of the indazole ring and pyridinone moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

Molecular Formula

C13H10IN3O

Molecular Weight

351.14 g/mol

IUPAC Name

5-(5-iodoindazol-1-yl)-1-methylpyridin-2-one

InChI

InChI=1S/C13H10IN3O/c1-16-8-11(3-5-13(16)18)17-12-4-2-10(14)6-9(12)7-15-17/h2-8H,1H3

InChI Key

ODELEVMCRNQMSU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)N2C3=C(C=C(C=C3)I)C=N2

Origin of Product

United States

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